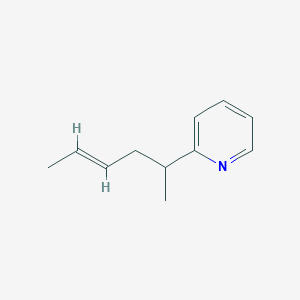

2-(Hex-4-en-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Hex-4-en-2-yl)pyridine is an organic compound with the molecular formula C11H15N It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-4-en-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with hex-4-en-2-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyridine attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Another method involves the use of Grignard reagents. In this approach, hex-4-en-2-yl magnesium bromide is prepared by reacting hex-4-en-2-yl bromide with magnesium in anhydrous ether. The Grignard reagent is then reacted with pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hex-4-en-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of hex-4-en-2-ylpyridine derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation using chlorine or bromine can introduce halogen atoms into the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Hex-4-en-2-ylpyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-(Hex-4-en-2-yl)pyridine, in anticancer research. Pyridine compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyridine have demonstrated significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effective inhibition of cell proliferation .

Immunomodulatory Properties

Pyridine derivatives are also being investigated for their immunomodulatory effects. They have been shown to modulate the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. This modulation can enhance the immune response against tumors, making these compounds potential candidates for developing new cancer treatments .

Organic Synthesis

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions to form more complex structures, such as imidazo[1,2-a]pyridines and other heterocycles. These transformations often involve catalytic methods that enhance yield and efficiency .

Functionalization Reactions

The compound can participate in functionalization reactions that introduce various substituents at specific positions on the pyridine ring. For instance, it can react with aldehydes under oxidative conditions to yield valuable products for pharmaceutical applications .

Material Science

Polymer Production

In material science, this compound can be used to synthesize polymers with unique properties. The unsaturation in the hexene chain allows for cross-linking reactions that enhance the mechanical properties of the resulting materials. This application is particularly relevant in creating advanced coatings and composite materials.

Table 1: Cytotoxicity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | HepG2 | TBD |

| Pyridine Derivative A | MCF-7 | 50.84 |

| Pyridine Derivative B | HepG2 | 43.84 |

Note: TBD indicates that further studies are required to determine specific IC50 values for this compound.

Table 2: Synthetic Applications of this compound

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Aldehyde Functionalization | FeBr3 catalyst, air | Imidazo[1,2-a]pyridines |

| Cross-linking | Heat or UV irradiation | Polymers |

Biologische Aktivität

2-(Hex-4-en-2-yl)pyridine is an organic compound with potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the existing literature on its biological properties, synthesis methods, and relevant case studies while providing a comprehensive analysis of its activity against various pathogens.

Chemical Structure and Properties

- Molecular Formula : C10H13N

- Molecular Weight : 149.22 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial and antiviral properties. The presence of the pyridine nucleus enhances these activities through improved interactions with target proteins.

Antimicrobial Activity

A study on pyridine compounds highlighted their effectiveness against a range of bacterial strains. For instance, compounds with similar structures demonstrated notable inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 64 μg/mL |

The above table summarizes the antimicrobial efficacy of pyridine derivatives, suggesting that this compound may exhibit similar or enhanced activity due to structural similarities.

Antiviral Activity

In the context of viral infections, particularly during the COVID-19 pandemic, the search for effective antiviral agents has intensified. Pyridine compounds have shown promise in inhibiting viral replication. A recent review emphasized that modifications in the structure of pyridine can lead to enhanced antiviral properties .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of pyridine derivatives were synthesized and evaluated for their biological activity. Among them, certain compounds exhibited potent antibacterial effects, highlighting the importance of alkyl chain length and functional groups in enhancing bioactivity .

- In Vivo Studies : In vivo studies involving animal models demonstrated that certain pyridine derivatives could reduce bacterial load significantly when administered at specific dosages. This suggests potential therapeutic applications for this compound in treating infections caused by resistant strains .

- Mechanism of Action : The mechanism by which pyridine compounds exert their antimicrobial effects often involves disruption of bacterial cell membranes or inhibition of essential enzymes. Detailed studies indicated that these interactions are influenced by the electronic properties of substituents on the pyridine ring .

Eigenschaften

IUPAC Name |

2-[(E)-hex-4-en-2-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-4-7-10(2)11-8-5-6-9-12-11/h3-6,8-10H,7H2,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZMWEBEOFVNJL-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.